tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

Overview

Description

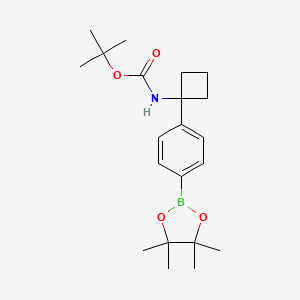

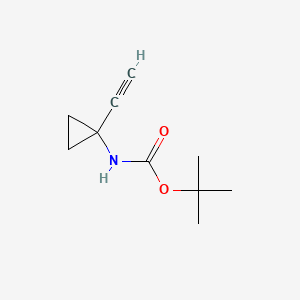

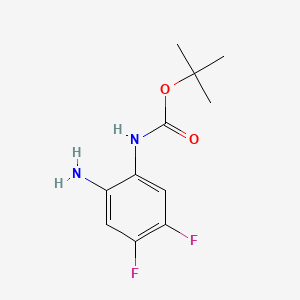

“tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate” is a chemical compound with the CAS Number: 693287-79-5. It has a molecular weight of 216.28 and its IUPAC name is tert-butyl 2-tetrahydro-2H-pyran-4-ylhydrazinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of dihydro-2H-pyran-4-one with tert-butyl hydrazinecarboxylate in methanol at room temperature for 1 hour. This is followed by the addition of sodium cyanoborohydride and acetic acid. The mixture is stirred at room temperature for 16 hours and then concentrated .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) and the InChI key is KBMQRTAUUQMJGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C. It has a high GI absorption and is BBB permeant. It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w (iLOGP) is 2.61 .Scientific Research Applications

Synthesis and Study of Ligands

- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, as a ligand, has been used in the study of coordination and photochemical properties. These ligands demonstrate fluorescence and can coordinate with Zn(II) ions, showing significant shifts in their emission spectra. This particular property makes them useful in the field of ratiometric fluorescent sensing (Formica et al., 2018).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

- The compound has been utilized in reactions to produce various isomeric pyrazoles, which are later separated and used to synthesize fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process is significant in organic chemistry for the production of specialized compounds (Iminov et al., 2015).

Reactivity Studies in Organic Chemistry

- Research on the reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, has been conducted. These studies focus on the reactions of these compounds under various conditions, contributing to a deeper understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).

Regioselectivity in Synthesis Processes

- Investigations into the regioselectivity of reactions involving tert-butylhydrazine hydrochloride have been carried out. This research is crucial for developing efficient synthesis methods for specific organic compounds, such as 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles (Martins et al., 2012).

Synthesis of Pyrazole Derivatives

- The compound plays a role in the synthesis of various pyrazole derivatives. These derivatives have potential applications in different fields, including medicinal chemistry and materials science (Kralj et al., 2011).

Synthesis of Heterocyclic Compounds

- It has been used in the synthesis of heterocyclic compounds, such as hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones. These compounds are of interest in the field of organic chemistry for their unique properties and potential applications (Obreza & Urleb, 2003).

Molecular Studies for Potential Antagonists

- Molecular studies have been conducted on similar compounds, exploring their potential as Mcl-1 antagonists. These studies include spectral data analysis and theoretical calculations, contributing to drug discovery and molecular biology (Bhat et al., 2019).

Dielectric Properties in Polymer Science

- Research on the dielectric properties of new fully conjugated 2H- and metal-pyrazinoporphyrazine network polymers has been conducted. These studies are important in the field of polymer science and materials engineering (Abdel-Razik et al., 2011).

Safety and Hazards

The compound has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, also known as 1-Boc-2-(4-tetrahydropyranyl)hydrazine, is a complex organic compound. It’s structurally similar to o-(tetrahydro-2h-pyran-2-yl)hydroxylamine (otx), which has been reported to interact with dna .

Mode of Action

Based on its structural similarity to otx, it might be involved in the detection of single strand breaks (ssbs) in dna .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.61 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of hydrazine derivatives. It interacts with various enzymes and proteins, facilitating the formation of hydrazone bonds. This compound is known to interact with enzymes such as hydrazine dehydrogenase, which catalyzes the oxidation of hydrazine derivatives. The nature of these interactions involves the formation of covalent bonds between the hydrazine group of the compound and the active site of the enzyme .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, it impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and modulating their activity. These interactions result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell growth and viability. In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as hydrazine dehydrogenase, which catalyzes the oxidation of hydrazine derivatives. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes .

properties

IUPAC Name |

tert-butyl N-(oxan-4-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMQRTAUUQMJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666939 | |

| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693287-79-5 | |

| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(oxan-4-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)